

Application Note: HPLC Purity Analysis of 2-Fluoro-5-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085

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Introduction

2-Fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde containing both a fluorine atom and a hydroxyl group. These functional groups make it a versatile building block in organic synthesis. The purity of this starting material can significantly impact the yield and purity of the final product in a synthetic route. Therefore, a validated analytical method to assess its purity is essential. This application note details a reverse-phase HPLC method with UV detection for the quantitative determination of the purity of **2-Fluoro-5-hydroxybenzaldehyde**. The method is designed to be selective, accurate, and precise.

Experimental Protocol

1. Materials and Reagents

- **2-Fluoro-5-hydroxybenzaldehyde** reference standard (purity $\geq 99.5\%$)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Phosphoric acid (analytical grade)
- Sample of **2-Fluoro-5-hydroxybenzaldehyde** for analysis

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm
Run Time	30 minutes

3. Preparation of Solutions

- Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
- Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.
- Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of **2-Fluoro-5-hydroxybenzaldehyde** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

- **Sample Solution (100 µg/mL):** Accurately weigh about 10 mg of the **2-Fluoro-5-hydroxybenzaldehyde** sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

5. Data Analysis

The purity of the sample is calculated by the area percent method. The area of the main peak corresponding to **2-Fluoro-5-hydroxybenzaldehyde** is divided by the total area of all peaks in the chromatogram and multiplied by 100.

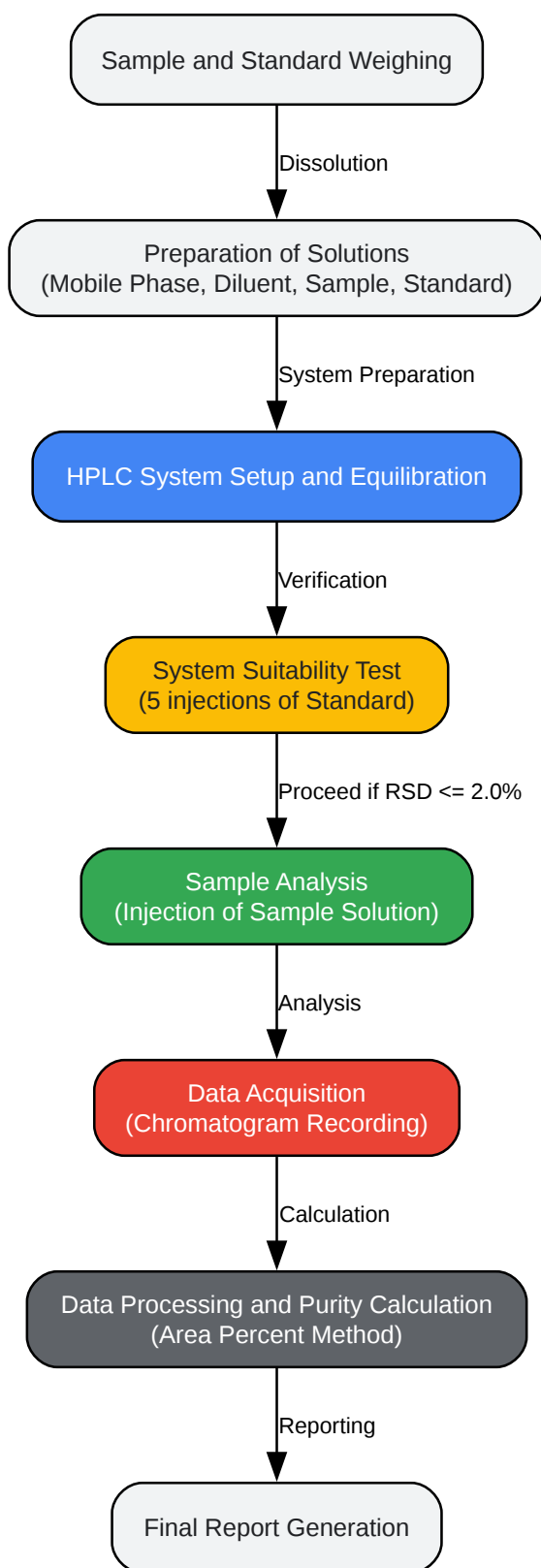
$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Presentation

The results of the purity analysis are summarized in the following table. The retention time and peak area of the main component and any detected impurities are recorded.

Peak ID	Retention Time (min)	Peak Area (mAU*s)	Area %
Impurity 1	4.52	15.8	0.12
2-Fluoro-5-hydroxybenzaldehyde	12.78	13150.2	99.80
Impurity 2	18.21	10.5	0.08

Experimental Workflow Diagram

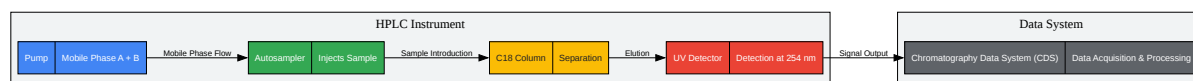


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Caption: Experimental workflow for the HPLC purity analysis of **2-Fluoro-5-hydroxybenzaldehyde**.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship of the components in the HPLC analysis.



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Caption: Logical relationship of the HPLC system components for the analysis.

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